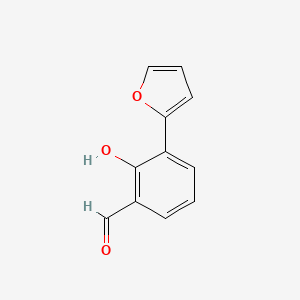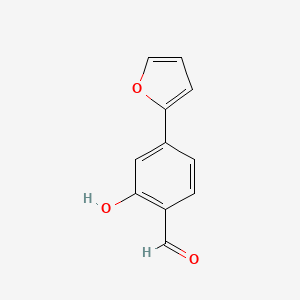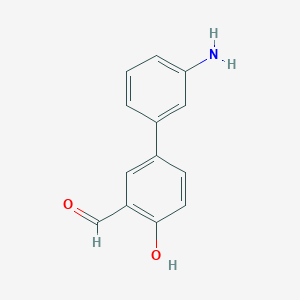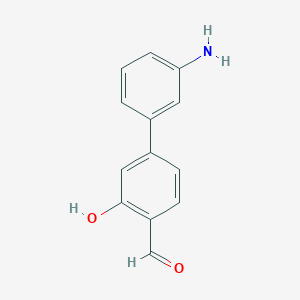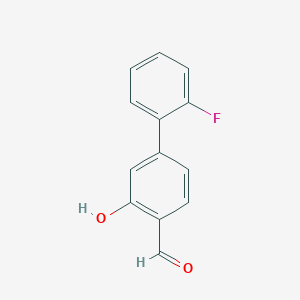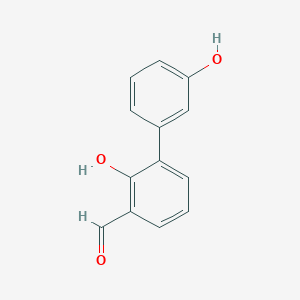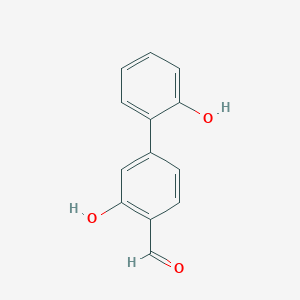
2-Formyl-5-(2-hydroxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% (2F5HPP) is a phenolic compound belonging to the class of hydroxybenzaldehydes. It is a colorless, water-soluble solid that is widely used in the synthesis of various organic compounds. 2F5HPP has been extensively studied in recent years due to its potential applications in the fields of pharmaceuticals, cosmetics, and food.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandin H2. This inhibition of COX-2 activity reduces inflammation and pain. In addition, 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% may also act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-aging properties. In addition, it has been shown to have antimicrobial and antifungal activities. In animal studies, 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation, pain, and oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in studies involving pharmaceuticals, cosmetics, and food. The main limitation is the difficulty in obtaining large quantities of the compound.
Direcciones Futuras
Future research on 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% should focus on its potential applications in the fields of pharmaceuticals, cosmetics, and food. In particular, further studies should be conducted to determine the exact mechanism of action of the compound and to evaluate its safety and efficacy in various applications. In addition, further research should be conducted to develop more efficient methods for the synthesis of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95%. Finally, further research should be conducted to explore the potential of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% as an anti-cancer agent.
Métodos De Síntesis
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 2-hydroxybenzaldehyde and 2-formylphenol in the presence of a base catalyst. The reaction is carried out at a temperature of approximately 80 °C and a pressure of 1 atm. The reaction is complete within 2-3 hours, and the product is isolated by filtration and recrystallization. The yield of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% is typically around 95%.
Aplicaciones Científicas De Investigación
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been studied extensively in the fields of pharmaceuticals, cosmetics, and food. In pharmaceuticals, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In cosmetics, 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been used as an antioxidant, UV absorber, and anti-aging agent. In food, it has been used as a preservative and flavoring agent.
Propiedades
IUPAC Name |
2-hydroxy-4-(2-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-5-9(7-13(10)16)11-3-1-2-4-12(11)15/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWNUMFQRNRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685030 |
Source


|
| Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-hydroxyphenyl)phenol | |
CAS RN |
1261895-07-1 |
Source


|
| Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

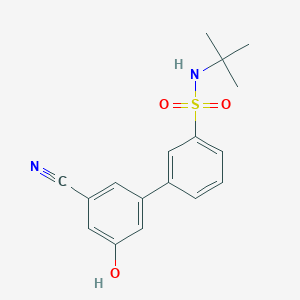
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)
